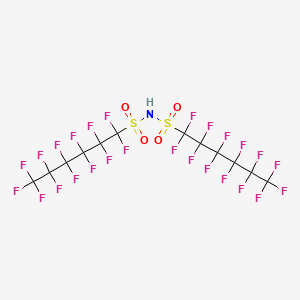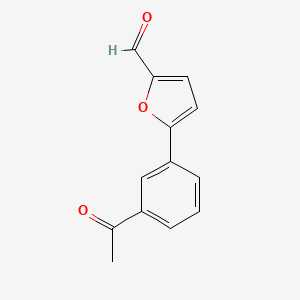
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde: is an organic compound that features a furan ring substituted with a 3-acetylphenyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan ring and the 3-acetylphenyl group.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Introduction of the 3-Acetylphenyl Group: The 3-acetylphenyl group can be introduced through Friedel-Crafts acylation, where an acetyl group is added to the phenyl ring using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The final step involves coupling the furan ring with the 3-acetylphenyl group, typically through a cross-coupling reaction using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring and the phenyl ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Friedel-Crafts acylation using acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃).
Major Products
Oxidation: 5-(3-Acetyl-phenyl)-furan-2-carboxylic acid.
Reduction: 5-(3-Acetyl-phenyl)-furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
5-(3-Acetyl-phenyl)-furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-(3-Acetyl-phenyl)-furan-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
3-Acetylphenylboronic acid: Contains a boronic acid group instead of a furan ring.
Uniqueness
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde is unique due to the presence of both a furan ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
637728-09-7 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-(3-acetylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H10O3/c1-9(15)10-3-2-4-11(7-10)13-6-5-12(8-14)16-13/h2-8H,1H3 |
InChI Key |
RQSCNBSVFYFHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol](/img/structure/B12848631.png)

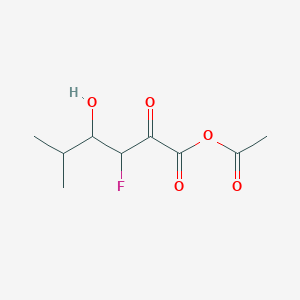

![10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran](/img/structure/B12848658.png)
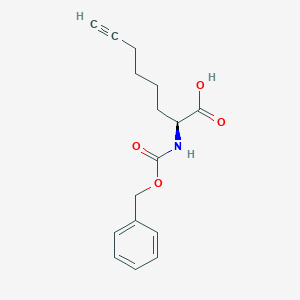
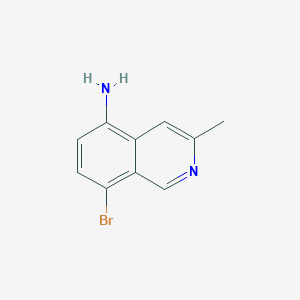
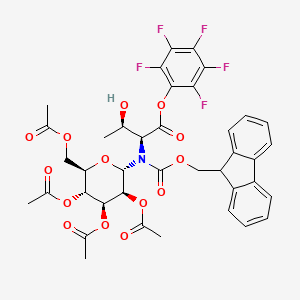
![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)
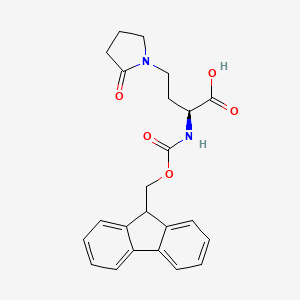
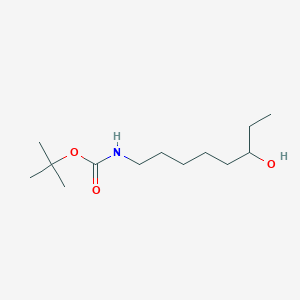
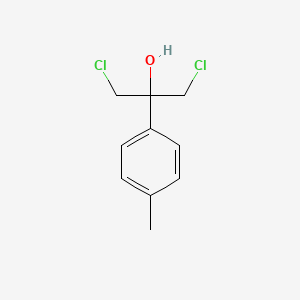
![[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol](/img/structure/B12848691.png)
